5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Description
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188228-73-0) is a halogenated isoxazole derivative with a molecular formula of C₁₀H₅ClFNO₂ and a molecular weight of 225.60 g/mol . It features a 4-fluorophenyl group at the 3-position of the isoxazole ring and a chlorine atom at the 5-position. The aldehyde functional group at the 4-position makes it a versatile intermediate in pharmaceutical synthesis, particularly for the development of kinase inhibitors or antimicrobial agents. The compound is typically supplied at 95% purity and is intended for laboratory use .
Properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-10-8(5-14)9(13-15-10)6-1-3-7(12)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUHJDJXBDRJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212785 | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188228-73-0 | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188228-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the chlorine and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism by which 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids, leading to modulation of biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound belongs to a family of 5-chloro-3-aryl-1,2-oxazole-4-carbaldehydes. Key analogs and their structural differences are summarized below:
| Compound Name (CAS) | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| 5-Chloro-3-(4-fluorophenyl)-... (1188228-73-0) | 4-fluoro | C₁₀H₅ClFNO₂ | 225.60 | 95% | Balanced electronegativity; moderate lipophilicity |
| 5-Chloro-3-(3,4-dichlorophenyl)-... (1188051-42-4) | 3,4-dichloro | C₁₀H₄Cl₃NO₂ | 276.50 | ≥97% | High halogen content; increased lipophilicity |
| 5-Chloro-3-(4-chloro-2-fluorophenyl)-... (1354937-95-3) | 4-chloro, 2-fluoro | C₁₀H₄Cl₂FNO₂ | 260.05 | N/A | Mixed halogens; steric and electronic modulation |
| 5-Chloro-3-(3-methylphenyl)-... (1188022-49-2) | 3-methyl | C₁₁H₈ClNO₂ | 221.64 | ≥97% | Electron-donating group; enhanced metabolic stability |
| 5-Chloro-3-(2-methylphenyl)-... (1188228-82-1) | 2-methyl | C₁₁H₈ClNO₂ | 221.64 | 95%+ | Steric hindrance; altered binding kinetics |
| 5-Chloro-3-(2,4-difluorophenyl)-... (1188135-97-8) | 2,4-difluoro | C₁₀H₄ClF₂NO₂ | 231.59 | N/A | Enhanced electronegativity; improved bioavailability |
Key Comparative Insights
Electronic and Steric Effects
- Halogenation Patterns: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, which can stabilize charge interactions in drug-receptor binding . 2,4-Difluorophenyl (CAS 1188135-97-8) enhances electronegativity and may improve metabolic stability due to fluorine’s resistance to oxidative degradation .
- Methyl Substituents: 3-Methylphenyl (CAS 1188022-49-2) and 2-methylphenyl (CAS 1188228-82-1) analogs exhibit electron-donating effects.
Molecular Weight and Physicochemical Properties
Research and Development Implications
- Structure-Activity Relationships (SAR) : Position and type of substituents critically influence bioactivity. For example, para-fluorine (target compound) optimizes electronic effects without excessive steric bulk, whereas dichlorophenyl groups may enhance target affinity at the cost of solubility .
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 (Evidences 1, 3) are essential for resolving crystal structures of these analogs, aiding in rational drug design.
Biological Activity
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde (CAS No. 1188228-73-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H5ClFNO2 |
| Molecular Weight | 225.6 g/mol |
| CAS Number | 1188228-73-0 |
| IUPAC Name | 5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde |
Structure
The compound features a unique arrangement of chlorine and fluorine atoms, which may influence its reactivity and biological activity. The oxazole ring is significant for its role in various biological interactions.
Anticancer Properties
Research indicates that 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde exhibits promising anticancer properties. A study published in MDPI highlighted that derivatives of oxazole compounds can demonstrate cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating significant antiproliferative activity .
Case Study: Cytotoxic Activity
A comparative study evaluated the cytotoxic effects of various oxazole derivatives, including 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | 15.63 | MCF-7 |
| Reference Compound (Tamoxifen) | 10.38 | MCF-7 |
This data suggests that while the compound is effective, it may not surpass established drugs like Tamoxifen in potency but still holds therapeutic potential.
The mechanism by which 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde exerts its biological effects likely involves interaction with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is critical for inducing apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Similar oxazole derivatives have shown effectiveness against a range of bacterial strains, indicating that further investigation into the antimicrobial potential of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde could be warranted .
Synthetic Routes
The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group through various chemical reactions such as oxidation or substitution .
Research Applications
The compound serves as a valuable building block in organic synthesis and has potential applications in drug discovery as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde, and how is the product characterized?
Methodological Answer: The compound is synthesized via a multi-step protocol involving cyclocondensation of halogenated benzaldehyde derivatives with hydroxylamine or nitrile precursors to form the oxazole ring. For example, similar oxazole derivatives are prepared by reacting 4-fluorobenzaldehyde with chloro-substituted nitriles under reflux in acetic acid . Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., NMR for fluorine, NMR for protons).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm) .
Q. How can researchers confirm the regioselectivity of the oxazole ring substitution?
Methodological Answer: Regioselectivity is determined using X-ray crystallography (as in for analogous triazole structures) to resolve atomic positions . Alternatively, NOESY NMR can detect spatial proximity between substituents (e.g., chloro and fluorophenyl groups) . Computational tools like density functional theory (DFT) predict stable conformers and validate experimental data .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
Methodological Answer:
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis.
- Thermal Stability : Assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting points for related compounds: 46–60°C ).
- Hygroscopicity : Monitored via dynamic vapor sorption (DVS) to guide storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, increasing acetic acid concentration in cyclocondensation improves oxazole ring formation .
- Chromatographic Purification : Employ flash column chromatography with gradient elution (hexane/ethyl acetate) to isolate the aldehyde derivative .
- In-line Analytics : Implement HPLC-MS for real-time monitoring of intermediates .
Q. What computational methods are suitable for predicting reactivity or biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS.
- Docking Studies : AutoDock Vina predicts binding affinities for fluorophenyl-containing analogs .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction pathways (e.g., aldehyde oxidation) .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computed values (GIAO-DFT).
- Decoupling Experiments : Resolve overlapping signals (e.g., fluorophenyl vs. oxazole protons) .
- Crystallographic Refinement : Reconcile discrepancies using single-crystal XRD data .
Q. What strategies address low yields in halogenated oxazole derivatives?
Methodological Answer:
- Protecting Groups : Temporarily shield the aldehyde moiety during cyclocondensation (e.g., acetal formation).
- Microwave-Assisted Synthesis : Reduce reaction time and side products (e.g., 30-minute cycles at 100°C) .
- Catalytic Systems : Employ Pd/Cu catalysts for C-Cl bond activation in fluorophenyl precursors .
Q. How can researchers evaluate the compound’s potential as a pharmacophore?
Methodological Answer:
- In Vitro Assays : Test against enzyme targets (e.g., kinase inhibition) using fluorescence polarization.
- ADMET Profiling : Assess metabolic stability (microsomal incubation) and permeability (Caco-2 cell models) .
- SAR Studies : Modify substituents (e.g., replacing chloro with bromo) to correlate structure with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
